N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide
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Description
N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C15H12N2OS2 and its molecular weight is 300.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
N-(benzo[d]thiazol-5-yl)-3-(methylthio)benzamide, as part of the benzothiazole derivatives, exhibits a broad spectrum of chemical applications. The compound is integral in the synthesis of various chemically significant molecules. M. Ibrahim (2011) highlighted the significance of azolylthiazoles, including benzothiazole derivatives, in the synthesis of biologically active heterocycles and natural products. The study underscored the various synthetic methodologies and applications of these compounds in fields like photophysics and organic synthesis, indicating the chemical versatility of benzothiazole derivatives M. Ibrahim.
Biological and Therapeutic Applications
Antioxidant and Anti-inflammatory Properties
Benzothiazole derivatives, including this compound, have been shown to possess significant biological activities. Dattatraya G. Raut et al. (2020) conducted a study on benzofused thiazole derivatives, revealing their potential as antioxidant and anti-inflammatory agents. The research indicated that certain synthesized benzofused thiazole derivatives exhibited distinct anti-inflammatory activities and potent antioxidant properties, making them suitable candidates for therapeutic applications Dattatraya G. Raut et al..
Molecular Binding and DNA Interaction
Benzothiazole derivatives are known for their ability to interact with biological systems at a molecular level. U. Issar and R. Kakkar (2013) discussed the binding properties of Hoechst 33258, a compound with a benzothiazole moiety, to the minor groove of double-stranded B-DNA. This property is crucial in understanding the molecular basis of DNA sequence recognition and binding, indicating the potential of this compound in similar molecular interactions U. Issar, R. Kakkar.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-19-12-4-2-3-10(7-12)15(18)17-11-5-6-14-13(8-11)16-9-20-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUVVAOUYPRGMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.